4-(1H-pyrazol-4-yl)aniline
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Overview
Description
4-(1H-pyrazol-4-yl)aniline is a chemical compound with the molecular formula C9H9N3 It consists of a pyrazole ring attached to an aniline moiety
Mechanism of Action
Target of Action
Pyrazole derivatives, which include 4-(1h-pyrazol-4-yl)aniline, have been found to exhibit a broad spectrum of biological activities . This suggests that they interact with a variety of biological targets.
Mode of Action
It’s known that the pyrazole ring is a crucial part of many biologically active compounds . The nitrogen atoms in the pyrazole ring can form hydrogen bonds with biological targets, which may alter the function of these targets .
Biochemical Pathways
Pyrazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Some pyrazole derivatives have shown antipromastigote, anticancer, and antimicrobial activities . This suggests that this compound may have similar effects.
Action Environment
It’s known that factors such as temperature, ph, and light can affect the stability and activity of many compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-pyrazol-4-yl)aniline typically involves the cyclization of appropriate precursors. One common method is the reaction of arylhydrazines with malononitrile derivatives under cyclocondensation conditions. For example, arylhydrazines can react with malononitrile in the presence of a catalyst such as iron(III) chloride and polyvinylpyrrolidone in a green solvent system like water/PEG-400 to yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-(1H-pyrazol-4-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the aniline form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring.
Scientific Research Applications
4-(1H-pyrazol-4-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
4-(1H-benzo[d]imidazol-2-yl)aniline: This compound has a benzimidazole ring instead of a pyrazole ring.
2-(2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4-yl)-5-methoxyphenol: This compound contains a thiazole ring and additional phenyl groups.
Uniqueness
4-(1H-pyrazol-4-yl)aniline is unique due to its specific structure, which combines the properties of both pyrazole and aniline. This unique combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
4-(1H-pyrazol-4-yl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-9-3-1-7(2-4-9)8-5-11-12-6-8/h1-6H,10H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIAGRDJQKKSKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNN=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40553641 |
Source
|
Record name | 4-(1H-Pyrazol-4-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40553641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114474-28-1 |
Source
|
Record name | 4-(1H-Pyrazol-4-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40553641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1H-pyrazol-4-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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